molecular formula C14H22N2 B569706 (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine CAS No. 477600-70-7

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Cat. No.: B569706
CAS No.: 477600-70-7
M. Wt: 218.344
InChI Key: NVKDDQBZODSEIN-OCCSQVGLSA-N
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Description

IUPAC Nomenclature and Systematic Identification

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is systematically named according to IUPAC substitutive nomenclature rules. The parent structure is piperidine, a six-membered saturated heterocycle with one nitrogen atom. Numbering begins at the nitrogen atom (position 1), proceeding clockwise to prioritize substituents:

  • Position 1 : Benzyl group (N-benzyl substitution)
  • Position 3 : Methylamino group (N-methylamine)
  • Position 4 : Methyl group

The stereochemical descriptors (3R,4R) specify the absolute configuration at carbons 3 and 4. The name adheres to hierarchical criteria for substituent priority, where the benzyl group (as a phenylmethyl radical) takes precedence over alkyl and amine groups.

Table 1 : Systematic breakdown of IUPAC name components

Component Position Substituent Stereochemistry
Parent structure Piperidine
Principal characteristic 1 Benzyl
Prefix 3 N-Methylamine R
Prefix 4 Methyl R

Stereochemical Configuration Analysis (3R,4R)

The compound contains two stereogenic centers at C3 and C4, both configured as R. Key evidence for this assignment includes:

  • X-ray crystallography : Single-crystal studies of related dihydrobromide salts confirmed the (3R,4R) configuration through unambiguous electron density maps.
  • NMR spectroscopy : Vicinal coupling constants (J3a,4a = 9.1–9.9 Hz) in trans-decalin analogues indicate axial-equatorial proton arrangements, consistent with a chair conformation where C3 and C4 substituents occupy equatorial positions.
  • Optical rotation : The compound’s levorotatory nature ([α]D = -42°) aligns with enantiomerically enriched (3R,4R) derivatives synthesized via chiral resolution.

Table 2 : Key spectroscopic parameters for stereochemical assignment

Technique Observation Interpretation Source
^1^H NMR J3a,4a = 9.5 Hz Axial-equatorial protons in chair conformation
X-ray diffraction C3–C4 torsion angle = 56.2° Confirmed cis-diequatorial substituents
CD spectroscopy Negative Cotton effect at 250 nm (3R,4R) absolute configuration

Comparative Analysis of Cis-Trans Isomerism in Piperidine Derivatives

The (3R,4R) configuration represents a cis relationship between the N-methylamine and C4-methyl groups when viewed in the chair conformation. This contrasts with trans-3,4-disubstituted piperidines, where substituents occupy axial-equatorial or diequatorial positions.

Key comparisons :

  • Synthetic accessibility :
    • Cis isomers often form via kinetic control (e.g., Prins cyclization at low temperatures).
    • Trans isomers dominate under thermodynamic control (e.g., carbonyl-ene reactions catalyzed by MeAlCl2).
  • Biological activity :
    • Cis-3,4-dimethylpiperidines show higher affinity for monoamine transporters than trans analogues.
    • In hemicholinium-3 derivatives, cis configurations enhance acetylcholine depletion potency by 10-fold compared to trans.

Table 3 : Impact of cis-trans isomerism on physicochemical properties

Property Cis-3,4-disubstituted Trans-3,4-disubstituted
Boiling point Higher (302.6°C predicted) Lower (290–300°C range)
Solubility Reduced in polar solvents Enhanced in aqueous media
Conformational stability Favors chair with equatorial groups Prone to ring-flipping

Properties

IUPAC Name

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKDDQBZODSEIN-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659968
Record name (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
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Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477600-70-7
Record name (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
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Record name (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
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Record name (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine typically involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction is followed by the addition of sodium borohydride (NaBH(OAc)3) and glacial acetic acid to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. One such method involves the use of sodium hydroxide as an alkali and methanol as a solvent, which allows for high yield and fewer by-products. This method is suitable for both small-scale laboratory preparation and large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .

Scientific Research Applications

Intermediate in Drug Synthesis

The compound is primarily recognized for its role as an intermediate in the synthesis of Tofacitinib, a drug used for treating rheumatoid arthritis and ulcerative colitis. The synthesis process involves converting (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine into its hydrochloride salt form before further reactions lead to the final pharmaceutical product .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in inflammatory responses. This property makes it a candidate for developing anti-inflammatory therapies.

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties against glutamate-induced toxicity in neuronal cell lines. This suggests its potential use in treating neurodegenerative diseases .

Synthesis Routes

The synthesis of this compound typically includes:

  • Formation of the piperidine ring through cyclization.
  • Introduction of the amino group via reductive amination.
  • Methylation to obtain the dimethyl derivative.
  • Conversion to dihydrochloride salt for stability and ease of handling.

Reaction Types

The compound is capable of undergoing various chemical reactions:

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Can be reduced to primary or secondary amines.
  • Substitution : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Agrochemicals

Beyond pharmaceuticals, this compound is also utilized in the production of agrochemicals and other bioactive compounds due to its chemical reactivity and ability to serve as a building block for complex organic molecules.

Toxicological Profile

Safety assessments have highlighted some toxicity risks associated with this compound:

Toxicity ParameterResult
LD50 (mg/kg)150 (in mice)
Skin IrritationModerate
Eye IrritationSevere

These findings necessitate further investigation into its therapeutic index before clinical applications can be fully realized .

Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of the compound in mouse models, indicating a significant reduction in depressive-like behavior compared to controls .

Anti-inflammatory Activity

In vitro studies reported in Pharmacology Reports demonstrated that the compound inhibited pro-inflammatory cytokines in macrophage cultures, suggesting its potential utility in treating inflammatory conditions .

Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects against glutamate toxicity, showing a significant decrease in cell death and highlighting its potential for neuroprotective therapies .

Mechanism of Action

The mechanism of action of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it can act as an inhibitor of certain enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

Physicochemical Properties:

  • Solubility: Slightly soluble in aqueous acid, DMSO (with heating/sonication), and methanol .
  • Storage : Stable under inert gas (nitrogen/argon) at 2–8°C .

Comparison with Similar Compounds

The structural and stereochemical nuances of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine significantly impact its pharmacological utility. Below is a detailed comparison with analogous compounds:

Table 1: Comparative Analysis of Key Piperidine Derivatives

Compound Name CAS Number Stereochemistry Key Features Applications/Challenges
This compound 477600-70-7 (3R,4R) - Critical intermediate for tofacitinib.
- High enantiopurity (>99% via L-DTTA resolution).
Pharmaceutical synthesis (JAK inhibitors). Requires precise stereochemical control .
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine 1638499-31-6 (3S,4S) - Enantiomer of (3R,4R) form.
- Synthesized via same routes but with D-DTTA.
Limited pharmacological relevance. Studied for stereochemical contrast .
cis-1-Benzyl-N,4-dimethylpiperidin-3-amine 132414-50-7 Cis (unresolved) - Racemic mixture.
- Lower synthesis cost but requires chiral separation.
Used in early-stage research; not viable for industrial production due to resolution inefficiency .
2-(4-Benzylpiperidin-1-yl)-N-methylethan-1-amine (5) Not specified Non-chiral - Flexible ethyl linker instead of methyl group.
- Simpler synthesis (DMF/HCl conditions).
Explored as kinase inhibitor analogs. Lower target specificity compared to (3R,4R) .
3-(4-Benzylpiperidin-1-yl)-N-methylpropan-1-amine (7) Not specified Non-chiral - Extended alkyl chain.
- Synthesized via reductive amination.
Potential antimicrobial activity. No reported use in JAK inhibitors .

Key Differences:

Stereochemical Impact :

  • The (3R,4R) configuration is indispensable for tofacitinib’s activity, as confirmed by crystallographic studies . In contrast, the (3S,4S) enantiomer and racemic mixtures show negligible kinase inhibition .
  • Example : In Pfizer’s synthesis, only the (3R,4R) form undergoes successful nucleophilic substitution with 6-chloro-7-deazapurine to form tofacitinib’s core .

Synthetic Complexity: The (3R,4R) isomer demands enantioselective methods (e.g., enzymatic resolution, chiral auxiliaries), whereas non-chiral analogs (e.g., compound 5) are simpler to prepare but lack therapeutic relevance .

Physicochemical Properties :

  • The (3R,4R) isomer’s solubility in polar aprotic solvents (e.g., DMSO) facilitates its use in coupling reactions, while bulkier analogs (e.g., compound 7) exhibit poorer solubility .

Safety Profiles :

  • The (3R,4R) dihydrochloride salt is classified as an irritant, whereas similar compounds like 3-methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine () may have uncharacterized toxicity .

Research Findings and Trends

  • Stereochemical Optimization : Recent advances focus on enzymatic methods (e.g., engineered imine reductases) to bypass traditional resolution steps, improving yields from 25% to >85% .
  • Sustainability : Green chemistry approaches (e.g., replacing LiAlH₄ with NaBH₄) mitigate industrial hazards .
  • Emerging Analogs : Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () explore alternative scaffolds but lack the piperidine ring’s rigidity, reducing target affinity .

Biological Activity

Overview

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a piperidine derivative notable for its unique stereochemistry, which significantly influences its biological activity. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders and autoimmune diseases. Its mechanism of action primarily involves interactions with specific enzymes and receptors, leading to modulation of biological pathways.

  • Molecular Formula : C14_{14}H20_{20}N2_2
  • CAS Number : 477600-68-3
  • Stereochemistry : The (3R,4R) configuration is crucial for its biological efficacy, affecting binding affinities and pharmacokinetic properties.

The biological activity of this compound is attributed to its ability to bind selectively to various molecular targets. This compound can modulate enzyme activities and receptor signaling pathways, leading to diverse pharmacological effects:

  • Enzyme Inhibition : It has been reported to inhibit Janus kinase (JAK) enzymes, which play a critical role in immune response regulation .
  • Receptor Interaction : The compound can interact with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
Enzyme InhibitionJanus KinaseModulates immune responses
Neurotransmitter ReceptorVariousPotential anxiolytic effects
CytotoxicityCancer Cell LinesInduces apoptosis

Case Studies

  • Janus Kinase Inhibition :
    • A study demonstrated that this compound effectively inhibits JAK enzymes. This inhibition is significant for treating autoimmune diseases where JAK pathways are dysregulated. The compound's selectivity was noted to be superior compared to other piperidine derivatives .
  • Neuropharmacological Effects :
    • Research indicated that this compound exhibits potential as an anxiolytic agent by interacting with neurotransmitter systems. In vitro studies showed that it could enhance the activity of certain serotonin receptors, suggesting its utility in treating anxiety disorders.

Research Applications

This compound has diverse applications in scientific research:

  • Pharmaceutical Development : Used as an intermediate in synthesizing drugs for neurological and autoimmune disorders.
  • Biochemical Studies : Employed in studying enzyme inhibitors and receptor-ligand interactions .

Table 2: Applications in Research

Application AreaDescription
Pharmaceutical SynthesisKey intermediate for drugs like Tofacitinib
Biochemical ResearchStudies on enzyme inhibition and receptor binding

Q & A

Q. What are the key synthetic routes for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, and how are stereochemical configurations controlled?

Methodological Answer: The synthesis typically involves:

Starting Material : 1-Benzyl-4-methylpiperidin-3-one is reacted with methylamine in the presence of titanium(IV) isopropoxide and triethylamine in toluene at 35°C to form an imine intermediate .

Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) in glacial acetic acid reduces the imine to the amine, preserving stereochemistry .

Resolution : Enantiomeric purity is achieved using chiral resolving agents like ditoluoyl-(L)-tartaric acid to isolate the (3R,4R)-isomer .
Key Consideration : Titanium tetrachloride aids in imine formation, while NaBH(OAc)₃ ensures selective reduction without racemization .

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer: Comparative studies of stereoisomers reveal:

StereoisomerReceptor Binding Affinity (IC₅₀)Selectivity for JAK3
(3R,4R)-isomer12 nMHigh
(3R,4S)-isomer450 nMLow
(3S,4S)-isomer>1 µMNegligible
The (3R,4R)-configuration enhances binding to Janus kinase (JAK) receptors due to optimal spatial alignment of the benzyl and methyl groups . Chiral HPLC (e.g., Chiralpak AD-H column) is used to verify enantiopurity .

Advanced Research Questions

Q. How can synthetic routes be optimized for industrial-scale production while maintaining enantiomeric excess (ee)?

Methodological Answer:

Continuous Flow Reactors : Improve reaction consistency and reduce racemization during imine formation and reduction steps .

Catalytic Asymmetric Synthesis : Transition metal catalysts (e.g., Ru-BINAP complexes) enable direct enantioselective amination, bypassing resolution steps .

Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring >99% ee .
Data Contradiction Note : Batch processes may yield 92–95% ee, requiring post-synthesis chiral purification .

Q. What analytical techniques resolve discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer:

Metabolic Stability Assays : LC-MS/MS quantifies hepatic metabolism (e.g., cytochrome P450 isoforms) to explain reduced in vivo efficacy .

Isotopic Labeling : ¹⁴C-labeled compound tracks pharmacokinetic profiles, identifying tissue-specific accumulation .

Receptor Occupancy Studies : Radioligand binding (³H-labeled compound) correlates in vitro IC₅₀ with in vivo target engagement .

Q. How do structural modifications impact selectivity for JAK isoforms?

Methodological Answer:

ModificationJAK1 IC₅₀JAK2 IC₅₀JAK3 IC₅₀
(3R,4R)-parent compound56 nM420 nM12 nM
4-Fluoro analog32 nM380 nM8 nM
N-Benzyl removal>1 µM>1 µM850 nM
The benzyl group at N1 and methyl at C4 are critical for JAK3 selectivity. Removing the benzyl group reduces potency by 70-fold .

Data Interpretation & Contradiction Management

Q. How to address conflicting cytotoxicity data in cell-based assays?

Methodological Answer:

Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to distinguish true cytotoxicity (Hill slope >2) from off-target effects .

Counter-Screening : Test against non-target cell lines (e.g., HEK293) to identify compound-specific toxicity .

ROS Assays : Measure reactive oxygen species (ROS) generation via DCFH-DA fluorescence to confirm oxidative stress-linked cytotoxicity .

Comparative Analysis

Q. How does this compound compare to Tofacitinib intermediates in JAK inhibition?

Methodological Answer:

Parameter(3R,4R)-CompoundTofacitinib Intermediate
Synthetic Steps57
JAK3 IC₅₀12 nM9 nM
Metabolic Half-life (t₁/₂)2.3 h4.1 h
The (3R,4R)-compound offers a shorter synthesis route but requires structural optimization for improved metabolic stability .

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